(1-Methylazetidin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

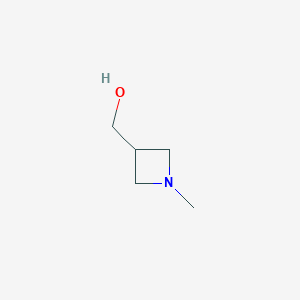

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylazetidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-2-5(3-6)4-7/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYXNTFIFHINFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499172-23-4 | |

| Record name | (1-methylazetidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to (1-Methylazetidin-3-yl)methanol: Properties, Synthesis, and Applications

This compound is a heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. As a substituted azetidine, it belongs to a class of saturated four-membered nitrogen-containing heterocycles. While historically less explored than their five- and six-membered counterparts due to inherent ring strain, azetidines are now recognized for their unique conformational properties and their ability to impart favorable physicochemical characteristics to drug candidates.[1][2] The rigid, three-dimensional structure of the azetidine ring can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic signature, synthetic routes, and core reactivity. It further explores its applications as a versatile intermediate, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and novel enzyme inhibitors, highlighting its role as a valuable tool for researchers and scientists in the pharmaceutical industry.[3][4][5]

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and material science.

Core Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | This compound | [6][7][8] |

| CAS Number | 1499172-23-4 | [3][6][9] |

| Molecular Formula | C₅H₁₁NO | [3][6][8] |

| Molecular Weight | 101.15 g/mol | [3][6] |

| Physical Form | Liquid | [7][8] |

| Exact Mass | 101.084063974 Da | [6] |

| XLogP3-AA | -0.4 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6][10] |

| Rotatable Bond Count | 1 | [6] |

| Storage Temperature | 2-8°C, Sealed in dry | [7] |

Spectroscopic Characterization

While specific experimental spectra are proprietary to individual suppliers, the structural features of this compound allow for the prediction of its characteristic spectroscopic signature.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N-methyl group (N-CH₃) would appear as a singlet. The protons on the azetidine ring would present as complex multiplets due to spin-spin coupling. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet, coupled to the adjacent methine proton. The hydroxyl proton (-OH) would be a broad singlet, whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display five unique carbon signals: one for the N-methyl carbon, two for the non-equivalent carbons of the azetidine ring, one for the methine carbon of the ring, and one for the methylene carbon of the hydroxymethyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present.[11] Key expected absorptions include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching vibrations just below 3000 cm⁻¹, and C-O and C-N stretching bands in the fingerprint region (typically 1000-1300 cm⁻¹).

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 102.1.[12] Common fragmentation patterns could include the loss of a water molecule or the hydroxymethyl group.

Part 2: Synthesis and Chemical Reactivity

The utility of this compound as a building block is defined by its synthesis and the reactivity of its functional groups.

Synthetic Pathways

The synthesis of this compound can be achieved through several established organic chemistry transformations. A common and efficient laboratory-scale approach involves the reduction of a suitable carboxylic acid ester precursor, such as methyl 1-methylazetidine-3-carboxylate.

Caption: General workflow for the synthesis of this compound.

Protocol 2.1.1: Reduction of Methyl 1-methylazetidine-3-carboxylate

This protocol describes a representative procedure for the synthesis via ester reduction.[13]

Materials:

-

Methyl 1-methylazetidine-3-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 1-methylazetidine-3-carboxylate in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Add methanol, followed by the portion-wise and careful addition of sodium borohydride. Causality: The addition of methanol enhances the reducing power of NaBH₄ for esters. The reaction is performed at 0°C initially to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH₄.

-

Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Causality: The aqueous washes remove inorganic salts and residual methanol.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.

Core Reactivity

The chemical behavior of this compound is dominated by its two functional groups: the primary alcohol and the tertiary amine integrated within the strained azetidine ring.

-

Reactions of the Hydroxyl Group: The primary alcohol can be readily transformed into a variety of other functional groups. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Esterified with carboxylic acids or acyl chlorides to form esters.

-

Converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

-

Alkylated to form ethers.

-

-

Reactions of the Tertiary Amine: The nitrogen atom is basic and nucleophilic. It can be protonated by acids to form hydrochloride salts, which often improves crystallinity and handling.[14] The azetidine ring is generally stable but can undergo ring-opening reactions under harsh conditions (e.g., strong Lewis acids or catalytic hydrogenation), a characteristic of strained heterocycles.[1]

Caption: Key reaction pathways for this compound.

Part 3: Applications in Drug Development and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a critical architectural component used to build more complex molecules.

-

PROTACs and Molecular Glues: The compound is listed as a building block for protein degraders.[3] Specifically, the hydroxymethyl group can be used as a handle to attach to other parts of a PROTAC linker, which bridges a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[4]

-

Enzyme Inhibitors: The 3-hydroxymethyl-azetidine moiety has been successfully incorporated into potent enzyme inhibitors. For example, it served as an effective bioisostere for pyrrolidin-3-ol in the development of a novel class of DNA Polymerase Theta (Polθ) inhibitors, which are being investigated as a synthetic-lethal strategy for cancer therapy.[5] The rigid azetidine scaffold helps to correctly orient other pharmacophoric elements for optimal binding within the enzyme's active site.

-

Scaffold Hopping and Physicochemical Modulation: Replacing more common rings (like piperidine or pyrrolidine) with the azetidine scaffold is a common strategy in medicinal chemistry. This "scaffold hop" can alter a molecule's properties in beneficial ways, such as reducing lipophilicity (LogP) and increasing aqueous solubility, which are critical for improving a drug's pharmacokinetic profile.

Part 4: Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties.

GHS Hazard Identification

According to aggregated GHS data, the compound is classified with the following hazards:[6]

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

GHS Pictograms:

-

Flame (Flammable)

-

Corrosion (Skin/Eye Damage)

-

Exclamation Mark (Irritant)

Safe Handling and Storage Protocol

Adherence to a strict safety protocol is mandatory when working with this chemical.

Caption: Standard safety workflow for handling hazardous chemical reagents.

Step-by-Step Handling:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to manage flammable vapors and prevent respiratory exposure.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves (e.g., nitrile).[16]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and take precautionary measures against static discharge.[15][17]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation. Do not allow the chemical to enter drains.[15]

-

First Aid:

-

Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]

-

Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.[15]

-

Inhalation: Move the person to fresh air.

-

Ingestion: If swallowed, call a poison center or doctor immediately.[15]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids, preferably between 2-8°C as recommended by suppliers.[7][15]

Conclusion

This compound is a potent and versatile building block whose value in modern medicinal chemistry is firmly established. Its unique combination of a strained, rigid azetidine core and a reactive primary alcohol handle provides chemists with a powerful tool for constructing complex molecular architectures with desirable pharmaceutical properties. From its role in pioneering new cancer therapies through Polθ inhibition to its application in the rapidly expanding field of targeted protein degradation, this compound exemplifies the impact that small, well-designed chemical scaffolds can have on drug discovery. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential.

References

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. (3-Methylazetidin-3-yl)methanol hydrochloride | 1458653-12-7 | Benchchem [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1499172-23-4 [sigmaaldrich.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound | 1499172-23-4 [chemicalbook.com]

- 10. a2bchem.com [a2bchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. parchem.com [parchem.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. methanex.com [methanex.com]

An In-depth Technical Guide to the Structure Elucidation of (1-Methylazetidin-3-yl)methanol

This guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of (1-Methylazetidin-3-yl)methanol, a key building block in contemporary drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice.

Introduction: The Significance of a Strained Scaffold

This compound, with the molecular formula C5H11NO, presents a unique structural motif: a strained four-membered azetidine ring.[1][2] This feature imparts conformational rigidity, a desirable trait in medicinal chemistry for optimizing ligand-protein interactions.[3] However, this ring strain also introduces potential chemical instability, making rigorous structural verification paramount.[3][4] This guide will detail a multi-technique analytical workflow to confirm the identity and purity of this compound, ensuring its suitability for downstream applications.

Section 1: Foundational Analysis - Mass Spectrometry and Elemental Composition

The first step in characterizing any newly synthesized or sourced compound is to confirm its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This is a critical first pass to ensure the correct compound is in hand.

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Acquire data in positive ion mode. The basic nitrogen of the azetidine ring is readily protonated.

-

Data Interpretation: Look for the protonated molecular ion [M+H]⁺.

Expected Results: The calculated exact mass of C5H11NO is 101.0841 g/mol .[1] Therefore, the [M+H]⁺ ion should be observed at m/z 102.0913. The high resolution of the instrument should allow for confirmation of this mass to within 5 ppm, ruling out other elemental compositions.

| Parameter | Expected Value | Source |

| Molecular Formula | C5H11NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1] |

| Exact Mass | 101.0841 Da | [1] |

| Predicted [M+H]⁺ | 102.0913 m/z | [5] |

| Predicted [M+Na]⁺ | 124.0733 m/z | [5] |

Section 2: Vibrational Spectroscopy - Elucidating Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale: For this compound, IR spectroscopy will confirm the presence of the crucial hydroxyl (-OH) group and provide information about the C-H and C-N bonds of the azetidine ring.

Experimental Protocol:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates.[6][7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Expected Spectral Features: While a specific spectrum for this exact molecule is not publicly available, we can predict the key absorbances based on its functional groups and data from similar structures like azetidine and methanol.[8][9]

| Functional Group | Expected Absorbance (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (alkane) | 2850-3000 | Stretching |

| C-N (amine) | 1000-1250 | Stretching |

| C-O (alcohol) | 1050-1150 | Stretching |

The broadness of the O-H stretch is indicative of hydrogen bonding. The presence of these key peaks provides strong evidence for the gross structural features of the molecule.

Section 3: The Cornerstone of Structure Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for unambiguous structure determination. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Rationale: NMR allows us to map out the connectivity of atoms within the molecule. ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom. ¹³C NMR reveals the number of unique carbon environments. 2D NMR experiments then correlate these signals to piece together the complete molecular structure.

Sample Preparation and 1D NMR Acquisition

Experimental Protocol:

-

Solvent Selection: Choose a deuterated solvent that will not obscure key signals. Deuterated chloroform (CDCl₃) is a common first choice. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are also options, though the hydroxyl proton may exchange with deuterium in CD₃OD.[10]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

-

Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer of at least 400 MHz.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their integration (ratio of protons), and their multiplicity (splitting pattern due to neighboring protons).

Illustrative ¹H NMR Data (400 MHz, CDCl₃):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 3.55 | d, J = 5.5 Hz | 2H | -CH₂OH |

| b | 3.20 | t, J = 7.5 Hz | 2H | Azetidine CH₂ (adjacent to N) |

| c | 2.70 | m | 1H | Azetidine CH |

| d | 2.45 | t, J = 7.5 Hz | 2H | Azetidine CH₂ (adjacent to N) |

| e | 2.30 | s | 3H | N-CH₃ |

| f | 1.80 | br s | 1H | -OH |

Causality Behind Assignments:

-

-CH₂OH (a): These protons are adjacent to an oxygen atom, deshielding them to ~3.55 ppm. They are split into a doublet by the single proton on the azetidine ring (c).

-

N-CH₃ (e): This is a singlet as there are no adjacent protons, and its chemical shift is typical for a methyl group attached to a nitrogen.

-

Azetidine Protons (b, c, d): The protons on the four-membered ring exhibit complex splitting patterns due to restricted bond rotation. The protons on carbons adjacent to the nitrogen (b and d) are shifted downfield. The methine proton (c) is a multiplet due to coupling with the four other protons on the ring and the two protons of the hydroxymethyl group.

-

-OH (f): The hydroxyl proton is often a broad singlet and its chemical shift can vary with concentration and temperature. It may not show coupling.

Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Illustrative ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 65.2 | -CH₂OH |

| 58.5 | Azetidine CH₂ (C2/C4) |

| 45.0 | N-CH₃ |

| 35.8 | Azetidine CH (C3) |

Causality Behind Assignments:

-

-CH₂OH: The carbon attached to the electronegative oxygen is the most deshielded among the sp³ carbons.

-

Azetidine CH₂: The carbons adjacent to the nitrogen are also significantly deshielded.

-

N-CH₃: The methyl carbon attached to nitrogen appears at a characteristic shift.

-

Azetidine CH: This methine carbon is the most upfield of the ring carbons.

2D NMR for Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments are required for definitive proof of structure.

Workflow for 2D NMR Analysis:

Caption: 2D NMR Structure Elucidation Workflow.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between the azetidine methine proton (c) and the protons on the adjacent ring carbons (b, d), as well as the methylene protons of the hydroxymethyl group (a).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon. For instance, the proton signal at 3.55 ppm (a) would show a cross-peak with the carbon signal at 65.2 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon framework by showing correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

A correlation from the N-CH₃ protons (e) to the azetidine ring carbons (b, d). This confirms the methyl group is attached to the nitrogen.

-

Correlations from the -CH₂OH protons (a) to the azetidine methine carbon (c) and potentially the other ring carbons (b, d). This confirms the attachment of the hydroxymethyl group to the C3 position of the ring.

-

By systematically analyzing the data from these 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be confirmed.

Section 4: Purity Assessment

Beyond structural confirmation, assessing the purity of the compound is critical.

-

¹H NMR Integration: The relative integration of the signals in the ¹H NMR spectrum can provide a good estimate of purity. The presence of unexpected signals would indicate impurities.

-

Chromatography: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify any potential impurities.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. While foundational methods like mass spectrometry and IR spectroscopy provide initial, crucial pieces of the puzzle, it is the comprehensive suite of 1D and 2D NMR experiments that provides the definitive and unambiguous evidence of its intricate structure. This self-validating workflow ensures the high quality and identity of this important chemical building block, enabling its confident use in research and development.

References

- 1. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 1499172-23-4 [sigmaaldrich.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Azetidine(503-29-7) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to (1-Methylazetidin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of Small Rings in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the azetidine motif has garnered significant attention. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity. This guide provides a comprehensive technical overview of (1-Methylazetidin-3-yl)methanol (CAS 1499172-23-4), a versatile building block that is increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role in the development of innovative therapeutics like PROTACs (PROteolysis TArgeting Chimeras).

Physicochemical Properties and Structural Attributes

This compound is a liquid at room temperature with the molecular formula C₅H₁₁NO.[1] Its structure features a four-membered azetidine ring N-methylated at the 1-position and substituted with a hydroxymethyl group at the 3-position. This combination of a tertiary amine and a primary alcohol within a compact, rigid scaffold makes it a highly valuable and versatile synthetic intermediate.

| Property | Value | Source |

| CAS Number | 1499172-23-4 | PubChem[1] |

| Molecular Formula | C₅H₁₁NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CN1CC(C1)CO | PubChem[1] |

| Physical State | Liquid | Fluorochem |

| Storage | Store at 2-8°C | Sigma-Aldrich |

Synthesis and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable carboxylic acid or ester precursor. The logical starting material for this transformation is 1-methylazetidine-3-carboxylic acid or its corresponding ester.

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into two key stages: the formation of the N-methylated azetidine carboxylic acid core and its subsequent reduction to the primary alcohol.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 1-Methylazetidine-3-carboxylic Acid

This protocol is a representative procedure based on the well-established reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).

Materials:

-

1-Methylazetidine-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0°C in an ice bath.

-

Addition of Starting Material: A solution of 1-methylazetidine-3-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension under a nitrogen atmosphere. The rate of addition should be controlled to maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is carefully quenched by cooling the flask to 0°C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water, in a sequential manner (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution.

-

Extraction and Drying: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: LiAlH₄ reacts violently with water. Therefore, anhydrous solvents and a nitrogen or argon atmosphere are essential to prevent decomposition of the reagent and ensure a safe reaction.

-

Strong Reducing Agent: Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride. A powerful hydride donor like LiAlH₄ is necessary for this transformation.

-

Controlled Addition at Low Temperature: The initial reaction between the acidic proton of the carboxylic acid and the hydride is highly exothermic and generates hydrogen gas. Slow addition at 0°C mitigates this initial exotherm and ensures a controlled reaction.

-

Fieser Workup: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts in a granular form that is easy to filter, simplifying the purification process.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block in medicinal chemistry. Its primary alcohol handle allows for facile derivatization, while the N-methylated azetidine core imparts desirable physicochemical properties.

Role as a PROTAC Linker

A particularly significant application of this compound and related azetidine structures is in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for orienting the target protein and the E3 ligase optimally for ubiquitination. Azetidine-containing linkers, such as those derived from this compound, can provide the necessary rigidity and spatial orientation to enhance the efficiency of this process.

References

(1-Methylazetidin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Introduction

(1-Methylazetidin-3-yl)methanol is a saturated heterocyclic compound that has garnered significant interest within the field of medicinal chemistry and drug development. Its rigid, three-dimensional azetidine core, combined with a versatile hydroxymethyl functional group, makes it a valuable building block for the synthesis of novel therapeutic agents. The small, constrained ring system of azetidine can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to target proteins. This guide provides an in-depth overview of the key molecular and chemical characteristics of this compound, its synthesis, and its potential applications, particularly as a component in the design of proteolysis-targeting chimeras (PROTACs) and other complex molecular architectures.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H11NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 149917-2-23-4 | [1][2] |

| Canonical SMILES | CN1CC(CO)C1 | [2] |

| Physical State | Liquid | [2] |

| Purity | Typically ≥95-98% | [1][2][4] |

| Storage Temperature | Room temperature or 2-8°C (sealed in dry conditions) | [1][4] |

Chemical Structure and Key Features

The chemical structure of this compound is fundamental to its utility in medicinal chemistry. The diagram below illustrates its key structural features.

Caption: Chemical structure of this compound.

The azetidine ring provides a rigid scaffold that can help to pre-organize appended pharmacophoric groups in a defined spatial orientation, potentially leading to enhanced target engagement. The tertiary amine introduced by the N-methyl group can influence the compound's basicity and overall pharmacokinetic profile. The primary alcohol of the hydroxymethyl group serves as a key synthetic handle for further chemical modifications, such as the attachment of linkers in PROTACs or the introduction of other functional moieties.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the N-methylation of a suitable azetidine precursor. The following is a representative, multi-step protocol that illustrates a plausible synthetic pathway.

Step 1: Protection of Azetidin-3-yl)methanol

The commercially available (azetidin-3-yl)methanol is first protected to prevent side reactions at the secondary amine. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

-

Dissolve (azetidin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (TEA), to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, by column chromatography.

Step 2: N-Methylation of the Azetidine Ring

With the amine protected, the next conceptual step would be methylation. However, a more direct route involves the reductive amination of a suitable precursor. A plausible direct synthesis starts from 1-Boc-3-azetidinone.

-

Horner-Wadsworth-Emmons Reaction: React 1-Boc-3-azetidinone with a phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like sodium hydride (NaH) in an anhydrous solvent like THF to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[5]

-

Reduction of the Ester and Double Bond: The resulting α,β-unsaturated ester can be reduced. A strong reducing agent like lithium aluminum hydride (LiAlH4) would reduce both the ester and the double bond.

-

N-Methylation: A more controlled approach would be to first reduce the ester to the alcohol, followed by N-methylation. Alternatively, starting with a different precursor allows for direct methylation.

A More Direct Conceptual Pathway: Reductive Amination

A more direct synthesis can be envisioned via the reductive amination of a suitable aldehyde with methylamine.

-

Start with a protected azetidine-3-carbaldehyde.

-

React the aldehyde with methylamine in a suitable solvent.

-

Introduce a reducing agent, such as sodium triacetoxyborohydride, to facilitate the reductive amination, forming the N-methylazetidine ring.

-

Deprotect the protecting group to yield this compound.

The following diagram illustrates a generalized workflow for the synthesis of substituted azetidines.

Caption: Generalized synthetic workflow for substituted azetidines.

Applications in Drug Discovery and Development

This compound is particularly valuable as a building block in the synthesis of complex molecules for drug discovery. Its classification as a "Protein Degrader Building Block" highlights its utility in the construction of PROTACs.[1]

Role in PROTACs:

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

This compound can be incorporated into the linker region of a PROTAC. The hydroxymethyl group provides a convenient attachment point for elongating the linker or for connecting to either the target protein ligand or the E3 ligase ligand. The rigid azetidine core can help to control the conformation and length of the linker, which is a critical parameter for optimal PROTAC activity.

The diagram below illustrates the conceptual incorporation of this compound into a PROTAC structure.

Caption: Conceptual structure of a PROTAC incorporating the subject molecule.

Safety and Handling

Based on available safety data, this compound is classified as a flammable liquid and vapor.[3][4] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with its rigid three-dimensional structure and convenient synthetic handle, make it an attractive component for the design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. A thorough understanding of its synthesis, properties, and applications is crucial for leveraging its full potential in the development of next-generation medicines.

References

An In-depth Technical Guide to (1-Methylazetidin-3-yl)methanol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Methylazetidin-3-yl)methanol, a valuable building block in modern medicinal chemistry. We will delve into its chemical properties, potential applications in drug discovery, and, most critically, a detailed material safety data sheet (MSDS) to ensure its safe handling and use in the laboratory. This document is intended for researchers, scientists, and drug development professionals who are considering or are actively working with this compound.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a saturated heterocyclic compound containing a four-membered azetidine ring. The presence of the methyl group on the nitrogen atom and the hydroxymethyl group at the 3-position makes it a versatile scaffold for chemical modification.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| CAS Number | 1499172-23-4 |

| IUPAC Name | This compound |

| Synonyms | 3-Azetidinemethanol, 1-methyl- |

| Appearance | Liquid |

| Purity | Typically ≥95% |

Section 2: The Role of the Azetidine Scaffold in Drug Discovery

The azetidine ring is an increasingly popular motif in drug design. Its strained four-membered ring system offers a unique three-dimensional geometry that can be exploited to improve a drug candidate's pharmacological properties. Azetidines are often used as bioisosteric replacements for less desirable functional groups, potentially leading to enhanced potency, selectivity, and metabolic stability. The incorporation of azetidine scaffolds, such as in this compound, can lead to novel chemical entities with improved therapeutic profiles.[2][3]

Mechanistic Insights and Applications

Substituted azetidines have been explored in various therapeutic areas. For instance, novel azetidine derivatives have been investigated as triple reuptake inhibitors for the treatment of depression.[4][5] The rigid structure of the azetidine ring can help to properly orient pharmacophoric groups, leading to stronger interactions with biological targets. This compound, with its nucleophilic hydroxyl group, serves as an excellent starting point for the synthesis of a diverse library of compounds for screening in various assays.

Synthetic Pathways and Methodologies

The synthesis of substituted azetidines can be challenging due to the inherent ring strain. However, various synthetic methods have been developed. A general approach to synthesizing compounds like this compound often involves the cyclization of an appropriate amino alcohol precursor.

Below is a conceptual workflow for a potential synthesis route.

Caption: A generalized workflow for the synthesis of this compound.

Section 3: Material Safety Data Sheet (MSDS)

This section provides a detailed breakdown of the safety information for this compound, compiled from various sources.

Hazards Identification[1]

GHS Classification:

-

Flammable Liquids: Category 2

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 1

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P310: Immediately call a POISON CENTER or doctor/physician.

First-Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards Arising from the Substance or Mixture: Carbon oxides, Nitrogen oxides (NOx).

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods and Materials for Containment and Cleaning Up: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in container for disposal according to local regulations.

Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the buildup of electrostatic charge.

-

Conditions for Safe Storage, Including Any Incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2-8°C.

Exposure Controls/Personal Protection

-

Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. Use a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Tightly fitting safety goggles.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

-

Toxicological Information

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Ecological Information

-

Toxicity: No data available.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

-

Other Adverse Effects: No data available.

Disposal Considerations

-

Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

Section 4: Experimental Protocols and Data Presentation

Protocol for Safe Handling and Dispensing

Caption: Step-by-step protocol for the safe handling and dispensing of this compound.

Section 5: Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its unique structural features offer the potential to create novel therapeutics with improved properties. However, its hazardous nature necessitates strict adherence to the safety protocols outlined in this guide. By understanding its chemical properties, potential applications, and handling requirements, researchers can safely and effectively utilize this compound in their scientific endeavors.

References

- 1. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Stability and Storage of (1-Methylazetidin-3-yl)methanol

This guide provides a comprehensive overview of the stability and optimal storage conditions for (1-Methylazetidin-3-yl)methanol, a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and pharmaceutical scientists, this document synthesizes critical chemical data with field-proven best practices to ensure the long-term integrity of this valuable reagent.

Introduction: The Significance of this compound

This compound is a saturated heterocyclic compound containing a reactive primary alcohol and a tertiary amine within a strained four-membered azetidine ring. This unique structural motif makes it a desirable synthetic intermediate, particularly in the construction of novel small molecule therapeutics. The azetidine core can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to parent drug molecules. Given its utility, understanding the stability profile of this reagent is paramount to ensure the reproducibility of synthetic protocols and the quality of downstream products.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is the foundation for developing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| CAS Number | 1499172-23-4 | [1][2] |

| Appearance | Likely a liquid (based on hazard classification) | |

| Purity | Typically ≥97% | [2] |

| IUPAC Name | This compound | [1] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound

Safety, Handling, and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, and appropriate safety precautions must be observed at all times.

GHS Hazard Classification:

-

Flammable Liquids: Highly flammable liquid and vapor.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear flame-retardant, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Long-Term Storage and Stability

The stability of this compound is influenced by temperature, atmosphere, light, and the presence of contaminants. Adherence to proper storage conditions is critical to prevent degradation and ensure its suitability for research and manufacturing.

Recommended Storage Conditions:

-

Temperature: Store at room temperature, though some suppliers suggest refrigerated conditions (2-8°C) for long-term storage.[2] A cool environment is generally preferable.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric moisture.

-

Container: Keep the container tightly closed.[3][4] Use glass or other appropriate, inert packaging materials.

-

Light: Protect from sunlight.[3] Store in an amber or opaque container.

-

Incompatibilities: Store away from strong oxidizing agents.[3][4]

Potential Degradation Pathways: While specific degradation studies for this compound are not readily available in the public domain, potential degradation pathways can be inferred based on its chemical structure, which contains a tertiary amine and a primary alcohol.

-

Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

-

Hygroscopicity: The presence of the amine and hydroxyl groups makes the compound hygroscopic, meaning it can absorb moisture from the air.[5] This can lead to dilution and potentially facilitate hydrolytic degradation of impurities or formulation components.

-

Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric carbon dioxide, particularly in the presence of moisture, to form carbamate salts.

The following diagram illustrates a logical workflow for receiving and storing this compound to maintain its integrity.

Caption: Recommended workflow for receiving and storing this compound.

Proposed Stability Study Protocol

For critical applications, such as in GMP environments, a formal stability study is recommended to establish a re-test date for this compound. The following protocol outlines a general approach.

Objective: To evaluate the stability of this compound under various storage conditions over a defined period.

Materials and Methods:

-

Test Article: this compound, with a certificate of analysis indicating initial purity.

-

Storage Conditions:

-

25°C / 60% Relative Humidity (RH)

-

40°C / 75% RH (Accelerated Condition)

-

5°C

-

-20°C

-

-

Time Points: 0, 3, 6, 9, 12, 18, and 24 months.

-

Analytical Methods:

-

Purity Assessment: A stability-indicating HPLC method with UV detection should be developed and validated. This method must be capable of separating the parent compound from potential degradation products.

-

Appearance: Visual inspection for changes in color and clarity.

-

Water Content: Karl Fischer titration to assess hygroscopicity.

-

Experimental Workflow:

References

A Comprehensive Technical Guide to the Solubility of (1-Methylazetidin-3-yl)methanol in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery and development, small, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the azetidine ring system offers a unique three-dimensional architecture that can provide improved metabolic stability and aqueous solubility compared to more traditional ring systems. (1-Methylazetidin-3-yl)methanol, a key building block, presents a solubility profile that is critical to its effective use in synthesis, formulation, and biological screening.

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document will equip the reader with the foundational knowledge and practical methodologies to determine its solubility in a range of organic solvents. We will delve into the theoretical underpinnings of its expected solubility based on its physicochemical properties and provide detailed, field-proven protocols for empirical determination.

Physicochemical Profile of this compound: A Predictive Analysis

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar polarities are more likely to be miscible or soluble in one another.

This compound (CAS: 1499172-23-4) possesses a unique combination of structural features that influence its interaction with various solvents.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| Appearance | Liquid | Fluorochem[3], Sigma-Aldrich |

| Calculated LogP | -0.4 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | PubChem[1] |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | PubChem[1] |

| Polar Surface Area | 23.5 Ų | PubChem[1] |

Expert Interpretation:

The negative calculated LogP value (-0.4) suggests that this compound is a hydrophilic molecule, indicating a preference for polar environments.[1] The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the tertiary amine and the hydroxyl oxygen can both act as hydrogen bond acceptors. This dual capability for hydrogen bonding is a strong indicator of its potential solubility in protic polar solvents such as methanol and ethanol.

The molecule's polarity, arising from the nitrogen and oxygen heteroatoms, suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Conversely, its solubility is expected to be limited in nonpolar solvents such as hexane and toluene, where the energetic cost of disrupting the solvent-solvent interactions would not be sufficiently compensated by solute-solvent interactions.

Strategic Solvent Selection for Solubility Determination

The choice of solvents for solubility testing should be systematic and cover a range of polarities and functionalities to build a comprehensive profile. The following diagram illustrates a logical workflow for selecting an appropriate solvent panel.

Caption: Logical workflow for solvent selection based on polarity and interaction type.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While high-throughput kinetic solubility assays are valuable in early discovery, determining the thermodynamic equilibrium solubility provides the most accurate and reliable data for lead optimization and formulation development.[4][5] The shake-flask method, established by Higuchi and Connors, remains the gold standard for this purpose.[6][7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle: An excess of the solid (or liquid) solute is agitated in a solvent for a prolonged period until the concentration of the solute in the solvent reaches a constant value, indicating that the solution is saturated and in equilibrium with the undissolved solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or another quantitative analytical technique.

Methodology:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved material remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. For new compounds, it is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solute settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter that has been pre-conditioned with the solvent to prevent adsorption of the analyte.

-

Dilution and Analysis: Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to fall within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. A calibration curve of this compound with known concentrations must be prepared in the same solvent to accurately determine the concentration in the saturated solution.

Visualizing the Shake-Flask Workflow

Caption: Step-by-step experimental workflow for the shake-flask solubility determination.

High-Throughput Screening (HTS) for Kinetic Solubility

In early-stage drug discovery, where compound availability is limited and rapid screening of many compounds is necessary, kinetic solubility assays are often employed.[5][9][10][11][12] These methods are faster but may overestimate the true thermodynamic solubility because they can generate supersaturated solutions.[6]

A common HTS approach involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous or organic buffer.[4][10] The formation of a precipitate is then detected, often by nephelometry (light scattering) or UV-Vis spectroscopy.

While primarily used for aqueous solubility, the principles can be adapted for organic solvents, particularly for assessing miscibility and identifying potential solubility issues early on. For instance, a small amount of a concentrated DMSO stock can be added to various organic solvents in a microplate format, and any precipitation can be observed visually or with a plate reader. It is important to note that the presence of even a small amount of DMSO can significantly overestimate the equilibrium solubility.[9]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) | Experimentally Determined Solubility (mol/L) |

| Methanol | Polar Protic | High | Enter experimental data | Enter experimental data |

| Ethanol | Polar Protic | High | Enter experimental data | Enter experimental data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Enter experimental data | Enter experimental data |

| Acetonitrile | Polar Aprotic | Moderate | Enter experimental data | Enter experimental data |

| Dichloromethane | Nonpolar | Low | Enter experimental data | Enter experimental data |

| Toluene | Nonpolar | Low | Enter experimental data | Enter experimental data |

| Hexane | Nonpolar | Very Low | Enter experimental data | Enter experimental data |

Interpreting the Results:

The experimentally determined solubility values should be correlated with the physicochemical properties of both the solute and the solvents. A high solubility in polar protic solvents would confirm the importance of the hydrogen bonding capabilities of the hydroxyl group. Good solubility in polar aprotic solvents would highlight the role of the molecule's overall dipole moment. Conversely, poor solubility in nonpolar solvents would be consistent with its hydrophilic nature.

Safety and Handling Considerations

As a responsible scientist, proper safety precautions are paramount. Based on available safety data, this compound is classified as a flammable liquid and can cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13] The solvents used in these experiments, such as methanol, also have their own specific hazards and should be handled with care.[14][15]

Conclusion: A Framework for Understanding and Application

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a predictive analysis based on its physicochemical properties with robust experimental protocols, researchers can generate the high-quality solubility data necessary for informed decision-making in chemical synthesis, process development, and formulation. The methodologies outlined herein are not only applicable to the title compound but also serve as a valuable blueprint for characterizing the solubility of other novel small molecules in the drug discovery pipeline.

References

- 1. This compound | C5H11NO | CID 22967022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. solvescientific.com.au [solvescientific.com.au]

- 12. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. alsafetydatasheets.com [alsafetydatasheets.com]

- 15. methanex.com [methanex.com]

The Commercial Availability and Strategic Application of (1-Methylazetidin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of Saturated Heterocycles in Modern Drug Design

In the contemporary landscape of medicinal chemistry, there is a discernible shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. This strategic pivot is driven by the pursuit of enhanced physicochemical properties, improved target engagement, and novel intellectual property. Within this paradigm, small, saturated heterocycles have emerged as invaluable building blocks. (1-Methylazetidin-3-yl)methanol, a structurally intriguing and synthetically accessible molecule, has garnered significant attention as a versatile scaffold in the design of next-generation therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the commercial availability, synthesis, quality control, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1499172-23-4 | [1] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CN1CC(C1)CO | [1] |

| Physical State | Liquid (at room temperature) | [2] |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in methanol and other polar organic solvents. |

Commercial Availability: A Global Landscape

This compound is readily available from a multitude of commercial suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at purities ranging from 95% to over 97%. Below is a comparative table of prominent suppliers.

| Supplier | Product Number | Purity | Pack Sizes |

| Fluorochem | F513286 | ≥95% | 100 mg, 250 mg, 500 mg, 1 g, 5 g |

| Sigma-Aldrich | AMBH9A6268A6 | ≥97% | Inquire for availability |

| Parchem | Not specified | Inquire for specifications | Bulk quantities |

| CP Lab Safety | ALA-M174286-1g | ≥97% | 1 g |

| ChemicalBook | CB11195898 | Inquire for specifications | Multiple suppliers listed |

It is also common to find the hydrochloride salt of this compound, this compound hydrochloride (CAS 1574118-06-1), which may offer advantages in terms of handling and stability[3]. Researchers should consult with suppliers to obtain the most current pricing and availability information.

Synthetic Routes: From Precursors to Product

While commercially available, an understanding of the synthetic pathways to this compound is crucial for process development, cost analysis, and the potential for in-house synthesis of derivatives. Two plausible and convergent synthetic strategies are outlined below.

Strategy 1: Reductive Amination of Azetidin-3-ylmethanol

This approach leverages the commercially available precursor, azetidin-3-ylmethanol. The N-methylation can be achieved through a reductive amination reaction.

Figure 1: Reductive amination pathway.

Representative Experimental Protocol:

-

Reaction Setup: To a solution of azetidin-3-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add formaldehyde (1.1 eq, typically as a 37% aqueous solution).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or aminal intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent is critical to avoid the reduction of other functional groups.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Strategy 2: Reduction of 1-Methylazetidine-3-carboxylic Acid

This alternative route begins with the corresponding carboxylic acid, which is also commercially available[4][5]. The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis.

Figure 2: Carboxylic acid reduction pathway.

Representative Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve 1-methylazetidine-3-carboxylic acid (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a potent reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) or borane-THF complex (BH₃·THF, 2.0-3.0 eq). The exothermicity of this addition should be carefully managed.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up (Fieser work-up for LiAlH₄): Cautiously quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate that is easily filtered.

-

Isolation: Filter the resulting suspension and wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the purity and structural integrity of this compound is a critical step before its use in any synthetic application, particularly in a regulated drug discovery environment. A robust quality control workflow should be implemented.

Figure 3: Quality control workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-